(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms. The “tert-Butoxycarbonyl” (t-Boc) group is a common protecting group used in organic synthesis .
Chemical Reactions Analysis
The t-Boc group is known to be a good protecting group for amines and can be removed under acidic conditions . The 4-(tert-butyl)-2-chlorophenoxy group might undergo reactions typical of chloroaromatics, such as nucleophilic aromatic substitution.Scientific Research Applications
Wastewater Treatment in Pesticide Production
The pesticide production industry generates high-strength wastewater containing toxic pollutants, including various chlorophenoxy compounds similar in structure to the compound . Biological processes and granular activated carbon have been shown to remove up to 80-90% of these compounds, indicating a potential application for the chemical in enhancing wastewater treatment efficiency (Goodwin et al., 2018).
Sorption to Soil and Organic Matter
Research into the sorption behavior of phenoxy herbicides similar to (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid suggests that soil organic matter and iron oxides are critical for their retention in soil environments. This knowledge is critical for managing the environmental impact of these compounds and could inform the development of new agricultural chemicals with minimized environmental persistence (Werner et al., 2012).
Environmental Occurrence and Toxicity of SPAs
Synthetic phenolic antioxidants (SPAs), structurally related to this compound, are found in various environmental matrices. Research emphasizes the need to understand the environmental behavior, human exposure, and toxicity of these compounds, which could guide the synthesis and use of similar compounds in various industrial applications (Liu & Mabury, 2020).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, closely related to the functionality of the compound of interest, are utilized in the asymmetric synthesis of amines and derivatives, including N-heterocycles. This application is crucial in the pharmaceutical industry for the development of novel therapeutic agents, indicating a possible use for the compound (Philip et al., 2020).
Properties
IUPAC Name |
(2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO5/c1-19(2,3)12-7-8-16(14(21)9-12)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQAMBJZQCCJQ-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106580 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354486-72-8 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354486-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.